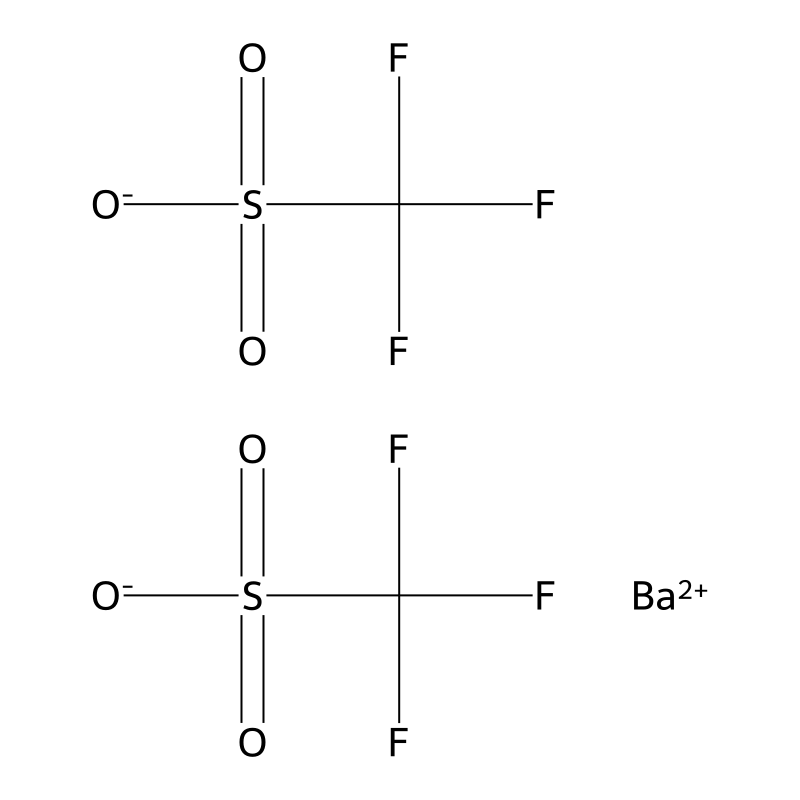

Barium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

Lewis Acid Catalyst

Barium triflate acts as a Lewis acid catalyst, facilitating various organic reactions like Friedel-Crafts alkylation and acylation. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and functional materials. Source: Barium Trifluoromethanesulfonate: A Versatile Lewis Acid Catalyst for Organic Synthesis:

Reagent

Barium triflate also functions as a reagent in specific organic transformations. For instance, it participates in the cleavage of protecting groups, which are temporary chemical modifications employed during organic synthesis to safeguard specific functional groups in a molecule. Source: Trifluoromethanesulfonic Acid and Related Metal Triflates in Organic Synthesis

Materials Science:

Solid-State Electrolytes

Barium triflate is being explored as a component in solid-state electrolytes for next-generation lithium-ion batteries. These batteries hold promise for improved safety, higher energy density, and faster charging times compared to conventional lithium-ion batteries. Source: Recent Progress and Perspective of Trifluoromethanesulfonate-Based Solid-State Electrolytes for Lithium-Ion Batteries

Proton Conductors

Barium triflate demonstrates proton conductivity, making it a potential candidate for developing proton-conducting membranes in fuel cells. These membranes are essential components that facilitate the efficient conversion of chemical energy into electrical energy in fuel cells. Source: Proton Conduction in Barium Trifluoromethanesulfonate

Other Research Applications:

- Barium triflate is also being investigated in various other research areas, including:

- Catalysis in biofuel production Source: Recent Advances in Triflic Acid and Metal Triflates in Catalysis

- Development of new electrolytes for dye-sensitized solar cells Source: Barium Trifluoromethanesulfonate/Ionic Liquid Composite Electrolytes for Dye-Sensitized Solar Cells

Barium trifluoromethanesulfonate, with the chemical formula and a molecular weight of approximately 435.47 g/mol, is an organometallic compound that serves as a barium salt of trifluoromethanesulfonic acid. It is commonly referred to as barium triflate and is recognized for its hygroscopic nature, which means it readily absorbs moisture from the environment. This compound appears as a white powder and is soluble in water .

Barium trifluoromethanesulfonate is primarily utilized in organic synthesis as a catalyst and a reactant in several

- Substitution Reactions: It acts as a catalyst to facilitate the substitution of functional groups, particularly in reactions involving halides and trifluoromethanesulfonate groups.

- Oxidation and Reduction Reactions: While it can undergo oxidation and reduction processes, its primary role remains as a catalyst in these reactions.

- Formation of Triflates: The compound is instrumental in synthesizing other metal trifluoromethanesulfonates by reacting with corresponding metal salts, such as sodium sulfate, leading to the formation of sodium trifluoromethanesulfonate while precipitating barium sulfate .

Barium trifluoromethanesulfonate can be synthesized through several methods:

- Reaction with Trifluoromethanesulfonic Acid: A common method involves reacting barium carbonate with trifluoromethanesulfonic acid in an aqueous medium. This reaction yields barium trifluoromethanesulfonate, which can be purified through recrystallization.

- Using Barium Hydroxide: Another approach entails the reaction of barium hydroxide with trifluoromethanesulfonic acid, also conducted in an aqueous environment. The product is similarly purified to obtain the desired compound .

Barium trifluoromethanesulfonate finds various applications in both industrial and research contexts:

- Catalyst in Organic Synthesis: It is widely used as a catalyst for organic reactions, particularly for those requiring strong electrophilic activation.

- Precursor for Other Triflate Salts: The compound serves as a precursor for synthesizing alkali metal and silver trifluoromethanesulfonates, which are valuable in organic synthesis.

- Chemical Research: Its unique properties make it an essential reagent in exploring new synthetic pathways and mechanisms in organic chemistry .

Interaction studies involving barium trifluoromethanesulfonate focus on its reactivity with other compounds rather than biological interactions. For instance, it reacts with sodium sulfate to produce sodium trifluoromethanesulfonate while precipitating barium sulfate. This characteristic makes it useful for purifying reaction mixtures by selectively precipitating by-products .

Barium trifluoromethanesulfonate shares similarities with several other compounds within the category of metal triflates. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Barium Trifluoromethanesulfonate | Used as a precursor for alkali metal salts | |

| Lithium Trifluoromethanesulfonate | Commonly used in lithium-ion batteries | |

| Silver Trifluoromethanesulfonate | Known for its catalytic properties | |

| Sodium Trifluoromethanesulfonate | Utilized extensively in organic synthesis |

Barium trifluoromethanesulfonate stands out due to its role as a precursor for other metal salts and its effectiveness as a catalyst in asymmetric synthesis reactions .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant